molecular formula C10H11BrClNO B13549525 3-(5-Bromo-2-chlorophenoxy)pyrrolidine

3-(5-Bromo-2-chlorophenoxy)pyrrolidine

Cat. No.: B13549525
M. Wt: 276.56 g/mol
InChI Key: NMLBDGXPNXEZBL-UHFFFAOYSA-N
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Description

Chemical Name: 3-(5-Bromo-2-chlorophenoxy)pyrrolidine CAS Number: 1353951-81-1 Molecular Formula: C₁₀H₁₁BrClNO Structure: The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) connected via an ether linkage to a substituted benzene ring bearing bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively .

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenoxy)pyrrolidine

InChI

InChI=1S/C10H11BrClNO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

NMLBDGXPNXEZBL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-Bromo-2-chlorophenoxy)pyrrolidine typically involves the reaction of 5-bromo-2-chlorophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-(5-Bromo-2-chlorophenoxy)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents. For example, a nucleophilic substitution reaction can replace the bromine atom with a different nucleophile.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions. For instance, the pyrrolidine ring can be oxidized to form a pyrrolidone derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.

Scientific Research Applications

3-(5-Bromo-2-chlorophenoxy)pyrrolidine is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use in developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine and Pyrrolidine Families

Table 1: Key Attributes of 3-(5-Bromo-2-chlorophenoxy)pyrrolidine and Analogues
Compound Name CAS Number Molecular Formula Core Structure Substituents/Functional Groups Key Differences
This compound 1353951-81-1 C₁₀H₁₁BrClNO Pyrrolidine + benzene 5-Bromo, 2-chloro, ether linkage Discontinued; unique phenoxy-pyrrolidine
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN Pyridine 2-Bromo, 3-methyl Pyridine core; lacks ether and Cl
3-Bromo-2-chlorophenol Not specified C₆H₄BrClO Phenol 3-Bromo, 2-chloro Phenolic -OH instead of pyrrolidine
2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride 346705-24-6 C₁₁H₁₅BrClNO Pyrrolidine + benzene 5-Bromo, 2-methoxy, HCl salt Methoxy vs. Cl; salt form enhances stability
5-Bromo-3-chloro-2-methylpyridine 1206968-88-8 C₇H₆BrClN Pyridine 5-Bromo, 3-chloro, 2-methyl Methyl substituent; pyridine core

Detailed Analysis of Structural and Functional Differences

Pyrrolidine vs. Pyridine Core
  • Pyridine Analogues (e.g., 2-Bromo-3-methylpyridine, 5-Bromo-3-chloro-2-methylpyridine) : Aromatic pyridine cores are more rigid and electron-deficient, influencing binding to metal catalysts or enzymes. The absence of an ether linkage limits conformational flexibility .
Halogen Substitution Patterns
  • Dual Halogens (Br and Cl): The target compound’s 5-Bromo-2-chloro configuration on the benzene ring creates steric and electronic effects distinct from mono-halogenated analogues like 3-Bromo-2-chlorophenol. This dual substitution may enhance interactions with hydrophobic pockets in biological targets .
  • Methoxy vs. Chloro : 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride replaces Cl with methoxy (OCH₃), which is less electronegative but can participate in hydrogen bonding. This substitution alters solubility and target selectivity .
Functional Group Modifications
  • Ether Linkage : Present only in the target compound and 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride. Ethers resist hydrolysis better than esters, improving pharmacokinetics .
  • Salt Forms : The hydrochloride salt in 2-(5-Bromo-2-methoxyphenyl)pyrrolidine enhances crystallinity and shelf life, a feature absent in the target compound .

Biological Activity

3-(5-Bromo-2-chlorophenoxy)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorophenol with a pyrrolidine derivative under controlled conditions. The resulting compound can be characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine exhibit promising anticancer properties. A study focusing on 5-oxopyrrolidine derivatives revealed significant anticancer activity against A549 human lung adenocarcinoma cells. The compounds were assessed for their cytotoxic effects using the MTT assay, which measures cell viability post-treatment.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundIC50 (µM)Cell LineRemarks
This compoundTBDA549 (Lung)Potential for further development
Compound 1815A549 (Lung)High potency
Compound 2110A549 (Lung)Selective against cancer cells

The study indicated that structural modifications significantly influence the anticancer efficacy, with certain substituents enhancing activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against multidrug-resistant strains of bacteria. The evaluation involved testing against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
This compoundTBDStaphylococcus aureus
Compound 48 µg/mLE. coli
Compound 224 µg/mLPseudomonas aeruginosa

The results indicate that the compound exhibits significant inhibitory effects against clinically relevant pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered varying concentrations of this compound to A549 cells. The findings indicated a dose-dependent reduction in cell viability, with an IC50 value yet to be determined but expected to be competitive with existing chemotherapeutics like cisplatin .

Case Study 2: Resistance Mechanisms

Another study explored the mechanisms behind resistance in bacterial strains treated with pyrrolidine derivatives. It was found that compounds like this compound could overcome resistance mechanisms in certain strains, making them valuable in treating infections caused by resistant bacteria .

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